molecular formula C14H15BrN4O2S3 B2829917 5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide CAS No. 1421459-47-3

5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2829917
CAS RN: 1421459-47-3
M. Wt: 447.38
InChI Key: HJLGYOFFXGHKIG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromine atom, a thiophene ring, a sulfonamide group, a thiazole ring, and a pyrazole ring . These groups are common in many pharmaceutical compounds due to their diverse chemical and biological properties .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic thiophene and pyrazole rings. The bromine atom could potentially be involved in halogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-rich thiophene ring and the electron-deficient sulfonamide group. The bromine atom could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the sulfonamide group could form hydrogen bonds, influencing the compound’s solubility .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds containing pyrazole rings often exhibit diverse biological activities .

Safety and Hazards

The safety and hazards of the compound would depend on its specific structure and properties. As a general rule, care should be taken when handling any chemical compound .

Future Directions

Given the compound’s complex structure and the presence of several functional groups known to exhibit biological activity, it could be a promising candidate for further study in drug discovery .

properties

IUPAC Name

5-bromo-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2S3/c1-9-7-10(2)19(18-9)14-17-11(8-22-14)5-6-16-24(20,21)13-4-3-12(15)23-13/h3-4,7-8,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLGYOFFXGHKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(S3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide

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